5beta,19-Cycloandrostane-3,17-dione-d2

描述

Overview of Androstane (B1237026) Steroids and their Biochemical Significance

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. britannica.com Androstane steroids are a subclass based on the androstane nucleus, a C19 steroid, meaning it contains 19 carbon atoms. taylorandfrancis.com These compounds are of immense biochemical importance as they serve as the precursors for the synthesis of androgens (male sex hormones) and estrogens (female sex hormones). taylorandfrancis.com For instance, androstenedione (B190577) is a key intermediate in the biochemical pathway that produces testosterone (B1683101) and the estrogens, estrone (B1671321) and estradiol. wikipedia.org These hormones are critical signaling molecules that regulate a vast array of physiological processes, including the development of primary and secondary sexual characteristics, metabolism, immune function, and reproduction. wikipedia.orgresearchgate.net The metabolism of androstenedione can lead to the formation of more potent androgens or estrogens, highlighting its central role in endocrinology. wikipedia.org

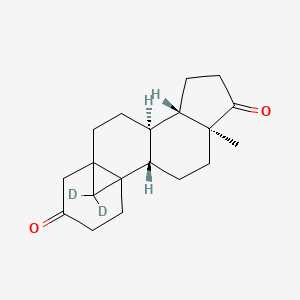

Structural Peculiarities and Biological Relevance of Cyclosteroids

While most common steroids feature a standard fused four-ring system, cyclosteroids are a unique subgroup distinguished by an additional covalent bond between two non-adjacent carbon atoms, forming a new ring. In the case of 5beta,19-Cycloandrostane-3,17-dione, this is a bond between carbon-19 (typically a methyl group) and carbon-5. This creates a cyclopropane (B1198618) ring fused to the steroid skeleton, significantly altering the three-dimensional shape and rigidity of the molecule compared to a standard androstane.

The biological relevance of cyclosteroids is established in nature. For example, all plant-derived steroids are formed from cycloartenol, a sterol that contains a cyclopropane ring. wikipedia.org Furthermore, unique cyclosteroids have been isolated from marine organisms, such as a 24,26-cyclo-19-norcholesta-1,3,5(10),22-tetraen-3-ol found in soft coral, indicating their diverse roles in biology. nih.gov The distinct conformation of cyclosteroids can influence their interaction with enzymes and receptors, making them a subject of interest in chemical and biological research.

Fundamental Principles and Applications of Isotopic Labeling in Chemical Biology

Isotopic labeling is a technique used to track the passage of a substance through a system. It involves replacing one or more atoms of a molecule with one of its isotopes. Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. nih.gov Replacing hydrogen with deuterium results in a molecule that is chemically almost identical to its non-labeled counterpart but has a greater mass.

This mass difference is the basis of its application. Deuterium-labeled compounds are widely used as tracers to elucidate metabolic pathways and study reaction mechanisms. researchgate.net Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where reactions that involve breaking this bond occur at a slower rate. This principle is exploited in drug discovery to improve the metabolic stability of pharmaceuticals. libretexts.org

Rationale for Deuterated Steroid Analogs in Academic Investigation

In academic and clinical research, deuterated steroid analogs are invaluable tools, primarily for quantitative analysis by mass spectrometry (MS). nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the gold standard for steroid analysis due to their high sensitivity and specificity. nih.govescholarship.org

The core rationale for using a deuterated steroid is its function as an ideal internal standard. nih.gov When analyzing a biological sample (like blood or urine), a known amount of the deuterated analog is added at the beginning of the sample preparation process. Because the labeled standard has virtually identical physicochemical properties to the natural, non-labeled analyte, it experiences the same losses during extraction and the same response to instrumental conditions. nih.gov However, the mass spectrometer can easily distinguish between the analyte and the heavier, deuterated standard. escholarship.org By comparing the signal of the analyte to the signal of the known amount of internal standard, researchers can calculate the exact concentration of the natural steroid in the original sample with high accuracy and precision, correcting for any experimental variations. nih.gov

In-Focus: 5beta,19-Cycloandrostane-3,17-dione-d2

This deuterated compound is a highly specialized chemical designed for specific analytical applications. Its structure and isotopic labeling inform its purpose in scientific research.

Chemical Profile and Properties

The parent molecule, 5beta,19-Cycloandrostane-3,17-dione, is a synthetic androstane steroid. Its key structural features include:

A 5beta-androstane (B1232116) skeleton.

Ketone (oxo) groups at positions C-3 and C-17.

A cyclopropane ring formed by a covalent bond between C-5 and C-19.

The "-d2" suffix indicates that two hydrogen atoms in the molecule have been replaced by deuterium atoms. While the exact positions are not specified in the name, in steroid ketones, deuterium labeling is commonly achieved by exchanging the hydrogen atoms on the carbons adjacent to the carbonyl groups (enolizable positions). nih.govrsc.org For this molecule, this would likely place the deuterium atoms at C-2, C-4, or C-16. For example, a known method for deuterating an androstan-17-one (B1248925) involves exchange at the C-16 position. nih.gov

Below are the key chemical properties for the compound.

| Property | Value |

| Chemical Name | This compound |

| Parent Compound | 5beta,19-Cycloandrostane-3,17-dione |

| Molecular Formula | C₁₉H₂₄D₂O₂ |

| Molecular Weight | 288.44 g/mol |

| Parent Mol. Formula | C₁₉H₂₆O₂ |

| Parent Mol. Weight | 286.41 g/mol |

Note: Molecular weights are calculated based on the most common isotopes.

Synthesis and Preparation

The synthesis of this compound would be a multi-step process.

Formation of the Steroid Core: The first stage involves the chemical synthesis of the parent steroid, 5beta,19-Cycloandrostane-3,17-dione. Total synthesis of steroids is a complex field, often involving sequential ring closure strategies to build the tetracyclic system. libretexts.org

Deuterium Labeling: The second stage is the introduction of the two deuterium atoms. This is typically achieved through a deuterium exchange reaction. For ketones, a common method is to use a base, such as deuterated potassium methoxide, in a deuterated solvent like methanol-d. nih.gov This process facilitates the formation of an enolate intermediate, which is then quenched with a deuterium source, resulting in the replacement of an adjacent hydrogen with a deuterium atom.

Research Applications and Detailed Findings

The principal and highly specific application of this compound is as an internal standard for use in quantitative mass spectrometry assays. nih.gov There are no detailed research findings on the biological activity of this specific molecule itself; its value lies in its utility for studying its non-labeled counterpart.

In a typical research scenario, a scientist might be investigating a metabolic pathway where 5beta,19-Cycloandrostane-3,17-dione is a potential metabolite or biomarker. To accurately measure its concentration in complex biological matrices like plasma, serum, or tissue extracts, they would employ an isotope dilution mass spectrometry method. The deuterated standard would be added to the sample, and after processing, the sample would be analyzed by LC-MS/MS. This technique allows for the precise quantification of the target analyte, even at very low concentrations, by correcting for analytical variability. nih.gov This approach is crucial for pharmacokinetics, clinical diagnostics, and metabolomics research. escholarship.org

Structure

3D Structure

属性

IUPAC Name |

(2S,5S,9S,10R)-18,18-dideuterio-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-6,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-17-7-6-15-13(14(17)2-3-16(17)21)5-8-18-10-12(20)4-9-19(15,18)11-18/h13-15H,2-11H2,1H3/t13-,14-,15-,17-,18?,19?/m0/s1/i11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGTZPVVUQMNN-MEJGEHNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC45C3(C4)CCC(=O)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C23C1(CCC(=O)C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC5=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675783 | |

| Record name | (10xi)-(19,19-~2~H_2_)-5,19-Cycloandrostane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71995-57-8 | |

| Record name | (10xi)-(19,19-~2~H_2_)-5,19-Cycloandrostane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Incorporation for 5beta,19 Cycloandrostane 3,17 Dione D2

Methodologies for Stereoselective Cycloandrostane Ring System Formation

The creation of the 5beta,19-cycloandrostane skeleton is a significant synthetic challenge, necessitating an intramolecular cyclization to form the cyclopropane (B1198618) ring between the C-5 and C-19 positions. The stereochemistry at the A/B ring junction (5-beta) is crucial and is typically established by selecting a starting material that already possesses this configuration, such as a derivative of etiocholanolone or 5beta-androstane-3,17-dione.

A primary strategy for forming the C-19 bridge involves the functionalization of the C-19 angular methyl group to introduce a reactive center. This is often followed by an intramolecular alkylation or cyclization reaction. For instance, a common pathway involves converting the C-19 methyl group into a hydroxymethyl group, which can then be transformed into a good leaving group, such as a mesylate or tosylate. Treatment of this intermediate with a base can then induce an intramolecular nucleophilic substitution, where an enolate formed at C-3 or another nucleophilic center attacks the C-19 carbon, forming the desired cyclo-bridge. A similar procedure has been described for the synthesis of 6,19-cyclopregnanes, which involves an intramolecular alkylation of a Δ⁴-3-keto steroid bearing a 19-mesylate group. researchgate.net

Regioselective Deuteration Techniques for Steroid Angular Methyl Groups

The introduction of deuterium (B1214612) into the steroid framework can be achieved through various methods, with the choice depending on the desired location of the label. For a compound like 5beta,19-Cycloandrostane-3,17-dione-d2, where the deuterium atoms are located at enolizable positions, hydrogen-deuterium (H/D) exchange is the most direct and common technique.

Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom. libretexts.org For ketones, the alpha-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate, or protonated by an acid to facilitate enol formation.

In the presence of a deuterium source like deuterium oxide (D₂O), this process can be used to replace these alpha-hydrogens with deuterium. libretexts.org The reaction can be catalyzed by either acid or base. libretexts.orgrsc.org For 5beta,19-Cycloandrostane-3,17-dione, the hydrogens at the C-2, C-4, and C-16 positions are all alpha to a carbonyl group and are thus exchangeable. By controlling the reaction conditions (temperature, catalyst, and reaction time), a specific number of deuterium atoms can be incorporated. This method is highly efficient for labeling positions adjacent to keto groups. researchgate.net

Table 1: Comparison of Catalysts for H/D Exchange in Ketones

| Catalyst Type | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Base-Catalyzed | Formation of an enolate intermediate which is then deuterated by D₂O. | Mild conditions, high selectivity for α-positions. | Potential for side reactions like aldol condensation. |

| Acid-Catalyzed | Formation of an enol intermediate which then undergoes deuteration. | Can be effective for less reactive ketones. | May require stronger acids, potential for rearrangement. |

| Lewis Acid-Catalyzed | Activation of the carbonyl group to facilitate enolate or enol formation. nih.gov | High efficiency, can be used for complex molecules. nih.gov | Catalyst can be expensive or sensitive. |

Another strategy for isotopic labeling involves using building blocks that already contain deuterium. Deuterated methyl iodide (CD₃I) is a common reagent used to introduce a trideuteromethyl group onto a molecule. nih.gov This is typically achieved through nucleophilic substitution or cross-coupling reactions where the CD₃ group is transferred to a substrate.

While highly effective for introducing deuterated methyl groups, this method is not directly applicable for the deuteration of the C-H bonds on the steroid backbone of 5beta,19-Cycloandrostane-3,17-dione. However, the principle of using deuterated precursors is fundamental in synthetic chemistry. For other types of labeled steroids, a synthesis could be designed to incorporate a deuterated fragment into the steroid skeleton from the outset. This approach is generally more complex and less convergent than late-stage H/D exchange for labeling enolizable positions.

A modern and highly efficient method for deuteration involves the use of ultrasound-assisted microcontinuous processes. This technique combines the rate-enhancing effects of ultrasound with the precise control of flow chemistry. Studies have shown that this approach can significantly accelerate H/D exchange reactions, reducing reaction times from hours to minutes and increasing product yields. This method has been successfully applied to the synthesis of various deuterated steroid hormones with high selectivity and deuterium incorporation levels. The use of a microflow reactor allows for excellent control over reaction parameters and supports scalable synthesis.

Multistep Synthesis Pathways for this compound

A plausible synthetic route to this compound would integrate the formation of the cyclopropane ring with a subsequent deuteration step.

Starting Material Selection : The synthesis would begin with a steroid already possessing the required 5beta stereochemistry, such as 5beta-Androstane-3,17-dione (also known as etiocholanedione).

Functionalization of C-19 : The C-19 angular methyl group of the starting material would be functionalized. This could be achieved via a free-radical halogenation (e.g., with N-bromosuccinimide under UV light) to produce a 19-bromo derivative.

Formation of a Leaving Group : The 19-bromo intermediate could then be converted to a more suitable precursor for cyclization, for example, by displacement with acetate followed by hydrolysis to the 19-hydroxy steroid. The alcohol is then converted to a better leaving group, such as a mesylate (by reaction with methanesulfonyl chloride).

Intramolecular Cyclization : The 19-mesylate derivative would then be treated with a strong, non-nucleophilic base. The base would deprotonate one of the alpha-carbons (e.g., at C-4), forming an enolate. This enolate would then act as an internal nucleophile, attacking the C-19 carbon and displacing the mesylate group to form the 5beta,19-cyclo bridge.

Deuteration : The final step would be the introduction of the deuterium labels. The resulting 5beta,19-Cycloandrostane-3,17-dione would be subjected to a base-catalyzed H/D exchange reaction using deuterium oxide (D₂O) and a catalyst such as sodium deuteroxide (NaOD). This would selectively replace two of the acidic alpha-protons with deuterium atoms to yield the final product, this compound.

Isotopic Purity and Labeling Efficacy Assessment in Deuterated Steroids

After synthesis, it is critical to determine the isotopic purity and confirm the location and extent of deuterium incorporation. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the labeled compound with high accuracy. nih.gov By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the number of incorporated deuterium atoms can be confirmed. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) allow for the calculation of the isotopic enrichment and the distribution of different isotopologues (d₀, d₁, d₂, etc.). rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation and isotopic analysis.

¹H NMR : In the proton NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. This confirms the position of the label.

²H NMR : Deuterium NMR directly observes the deuterium nuclei, providing a definitive signal for each deuterium atom in the molecule. nih.gov

Quantitative NMR (qNMR) : By using an internal standard, qNMR can be used to accurately determine the level of deuterium incorporation, providing a precise measure of isotopic purity. nih.govwiley.com

A combination of these techniques provides a comprehensive evaluation of the synthesized deuterated steroid, ensuring its suitability for its intended application. rsc.org

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| HRMS | Molecular weight, isotopic distribution, calculation of % enrichment. nih.gov | High sensitivity, low sample consumption, rapid analysis. nih.gov | Does not directly provide the specific location of the label. |

| ¹H NMR | Confirms the position of deuteration via signal disappearance. | Provides precise structural information on label location. | Less sensitive than MS, requires pure sample. |

| ²H NMR | Directly detects deuterium atoms and their chemical environment. nih.gov | Unambiguous detection of deuterium. | Requires specialized equipment, lower sensitivity. |

Analytical Confirmation of Deuterium Incorporation by Mass Spectrometry

Mass spectrometry is a definitive analytical technique to confirm the successful incorporation of deuterium atoms into the molecular structure of 5β,19-Cycloandrostane-3,17-dione-d2. The molecular weight of the unlabeled 5β,19-Cycloandrostane-3,17-dione is 286.40 g/mol . The incorporation of two deuterium atoms increases the molecular weight by approximately 2.014 Da for each deuterium atom.

Therefore, the deuterated compound, 5β,19-Cycloandrostane-3,17-dione-d2, is expected to have a molecular weight of approximately 288.42 g/mol . High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which would provide unambiguous confirmation of the elemental composition, including the number of deuterium atoms.

The mass spectrum of the deuterated compound would show a molecular ion peak ([M]+) at m/z 288, which is two mass units higher than the unlabeled compound. The isotopic distribution pattern of the molecular ion peak would also be characteristic of a molecule containing two deuterium atoms.

Table 1: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected [M]+ Peak (m/z) |

| 5β,19-Cycloandrostane-3,17-dione | C19H26O2 | 286.40 | 286 |

| 5β,19-Cycloandrostane-3,17-dione-d2 | C19H24D2O2 | 288.42 | 288 |

The fragmentation pattern in the mass spectrum would also be indicative of deuterium incorporation. Fragments containing the C-19 position would be expected to show a mass shift of two units compared to the corresponding fragments of the unlabeled compound. Analysis of these fragments would further corroborate the location of the deuterium atoms.

Structural Elucidation of Deuterated Position(s) (e.g., C-19 deuteration)

While mass spectrometry confirms the incorporation of deuterium, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the precise structural elucidation of the deuterated position(s). The synonym 5,19-Cycloandrostane-3,17-dione-19,19-d2 strongly suggests that the deuterium atoms are located at the C-19 position. NMR spectroscopy can definitively confirm this.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of 5β,19-Cycloandrostane-3,17-dione-d2, the signal corresponding to the protons at the C-19 position would be absent or significantly diminished. In the unlabeled compound, the C-19 methyl group would typically appear as a singlet in the upfield region of the spectrum. The absence of this signal in the deuterated compound is a strong indicator of deuterium substitution at this position.

²H NMR (Deuterium NMR): A deuterium NMR experiment would show a signal at the chemical shift corresponding to the C-19 position, providing direct evidence of deuterium incorporation at this site.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the signal for the C-19 carbon would be observed. However, due to the coupling between carbon and deuterium (C-D coupling), this signal may appear as a multiplet (typically a triplet for a CD2 group) and may be broadened. The chemical shift of the C-19 carbon would also be slightly shifted compared to the unlabeled compound due to the isotopic effect.

Table 2: Expected NMR Spectroscopy Observations for C-19 Deuteration

| Nucleus | Expected Observation for 5β,19-Cycloandrostane-3,17-dione-d2 |

| ¹H | Absence or significant reduction of the C-19 proton signal. |

| ²H | Presence of a signal corresponding to the C-19 deuterium. |

| ¹³C | C-19 signal appears as a multiplet with a slight isotopic shift. |

By combining the information from mass spectrometry and NMR spectroscopy, the successful synthesis and the precise location of the deuterium atoms in 5β,19-Cycloandrostane-3,17-dione-d2 at the C-19 position can be unequivocally confirmed.

Advanced Analytical Methodologies Employing 5beta,19 Cycloandrostane 3,17 Dione D2

Development and Validation of Quantitative Assays using Isotopic Internal Standards

The foundation of a reliable quantitative assay is its rigorous development and validation. oup.comnih.govvirginia.edu For endogenous compounds like steroids, this process is particularly challenging due to the inherent presence of the analyte in biological matrices. The use of stable isotope-labeled internal standards, such as 5beta,19-Cycloandrostane-3,17-dione-d2, is the gold standard approach to overcome these challenges. nih.govsigmaaldrich.com This specific deuterated compound serves as an ideal internal standard for its non-labeled counterpart or structurally similar androstanes.

Gas chromatography-mass spectrometry (GC-MS) has a long history as a powerful tool for steroid profiling. nih.govnih.gov The technique offers high chromatographic resolution, separating complex mixtures of steroids, including isomers. researchgate.netresearchgate.net For GC-MS analysis, steroids typically require a chemical derivatization step to increase their volatility and improve their chromatographic behavior. nih.govresearchgate.netnih.gov

In a typical GC-MS workflow utilizing this compound, a known quantity of the deuterated standard is added to the biological sample (e.g., serum, urine) at the very beginning of the sample preparation process. usgs.gov Both the analyte and the internal standard undergo the same extraction, purification, and derivatization steps. During analysis, the analyte and the deuterated standard co-elute from the GC column but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. The mass difference of 2 Daltons, due to the deuterium (B1214612) atoms in this compound, allows for separate detection and quantification. This approach ensures that any variability or loss during the extensive sample preparation is accounted for, leading to highly accurate and precise results. sigmaaldrich.comnih.gov

In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid quantification in many clinical and research laboratories. sciex.comnih.govnih.govbioscientifica.com This preference is due to its high specificity, sensitivity, and throughput, often with simpler sample preparation that may not require derivatization. nih.govsciex.comnih.gov

In LC-MS/MS applications, this compound functions as the perfect internal standard. It is added to the sample prior to protein precipitation, liquid-liquid extraction, or solid-phase extraction. shimadzu.comnih.govphenomenex.com Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it tracks the analyte through the entire procedure. sigmaaldrich.com In the mass spectrometer, typically using electrospray ionization (ESI), both compounds are detected. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard. nih.govyoutube.com The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration, effectively nullifying variations in extraction recovery and instrument response. nih.gov

The primary advantage of using a deuterated analog like this compound is its ability to compensate for two major sources of error in quantitative analysis: sample preparation losses and matrix effects. sigmaaldrich.comchromatographyonline.com

Correction for Matrix Effects: Matrix effects are a significant challenge in LC-MS/MS, where co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the target analyte, leading to inaccurate results. chromatographyonline.comacs.org A deuterated internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement. nih.govchromatographyonline.com By calculating the ratio of the analyte to the co-eluting internal standard, the variability caused by matrix effects is effectively canceled out, ensuring the accuracy and reproducibility of the quantification. nih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive measurement principle or "gold standard" method in clinical chemistry for its high accuracy and precision. usgs.govnih.goviaea.org The use of this compound is a direct application of IDMS principles.

The methodology is based on adding a known amount of an isotopically labeled version of the analyte (the "spike," e.g., this compound) to a sample containing an unknown amount of the native analyte. usgs.goviaea.org After the spike has equilibrated with the sample, the mixture is processed and analyzed by a mass spectrometer (either GC-MS or LC-MS/MS). The instrument measures the relative abundance of the native analyte and the isotopically labeled standard. Because the amount of the added standard is known, the unknown concentration of the native analyte can be calculated with high precision from the measured isotope ratio. This method is considered a primary reference procedure because the measurements are directly traceable to the International System of Units (SI).

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters

To ensure the accurate quantification of a specific steroid using this compound as an internal standard, both the chromatographic separation and mass spectrometric detection must be carefully optimized.

Chromatographic Separation: The goal of chromatography is to separate the target analyte from other endogenous compounds, particularly isomers, which have the same mass and can interfere with quantification. nih.govnih.govacs.org

Column Selection: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used for LC-based steroid analysis. phenomenex.com The choice of stationary phase chemistry is critical for resolving structurally similar steroids. nih.gov

Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized by adjusting the gradient slope and solvent composition to achieve the best peak shape and resolution between the target analyte and potential interferences. chromforum.org

GC Separation: In GC, the choice of capillary column (e.g., HP-5MS) and the oven temperature program are critical parameters that are optimized to separate different steroid derivatives. nih.govcore.ac.uk

Mass Spectrometric Detection: Optimization of MS parameters is crucial for achieving the required sensitivity and specificity.

Ionization: For LC-MS, electrospray ionization (ESI) source parameters like spray voltage and gas temperatures are tuned to maximize the generation of the desired molecular ions for both the analyte and the internal standard. sciex.com

MRM Transitions: In tandem mass spectrometry (MS/MS), the most critical step is the selection of specific multiple reaction monitoring (MRM) transitions. This involves optimizing the collision energy to produce unique and stable fragment ions from the precursor ions of both the analyte and this compound. sciex.comyoutube.com Properly optimized MRM transitions ensure that the method is highly selective and free from interferences.

Evaluation of Analytical Performance Metrics

A quantitative assay utilizing this compound must be validated by evaluating several key performance metrics to demonstrate its reliability for its intended purpose. oup.comnih.govvirginia.edu

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. sciex.comfrontiersin.org For steroid hormones, which can be present at very low levels (pg/mL), achieving low LOQs is critical. frontiersin.orgnih.gov

Linearity and Range: Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and the coefficient of determination (R²) should ideally be >0.99. frontiersin.orgresearchgate.net

Precision: Precision measures the closeness of agreement between repeated measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) and is assessed at different concentrations (intra-assay and inter-assay precision). nih.govnih.govresearchgate.net

Accuracy (Trueness): Accuracy refers to the closeness of the measured value to the true value. It is often evaluated by analyzing certified reference materials (CRMs) or by performing spike-recovery experiments, where a known amount of analyte is added to a sample and the recovery is calculated. nih.govnih.govunil.ch

Specificity: This is the ability of the method to measure only the intended analyte, without interference from other substances like metabolites or isomers. oup.comnih.gov High-resolution mass spectrometry or highly specific MRM transitions contribute to excellent specificity. sciex.com

The table below summarizes typical performance metrics for LC-MS/MS-based steroid hormone assays validated using deuterated internal standards.

| Performance Metric | Typical Value/Range | Reference |

| Lower Limit of Quantification (LLOQ) | 0.003 - 10 ng/mL | nih.gov |

| Linearity (R²) | > 0.995 | researchgate.net |

| Intra-Assay Precision (%CV) | < 15% | nih.gov |

| Inter-Assay Precision (%CV) | < 15% | nih.govresearchgate.net |

| Accuracy/Recovery | 85% - 115% | nih.govunil.ch |

Application in Research Sample Analysis (e.g., biological matrices, environmental samples)

The use of deuterated internal standards is a cornerstone of modern analytical chemistry, particularly in techniques like mass spectrometry (MS). clearsynth.com These standards, which are synthetic versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, are essential for achieving high precision and accuracy. clearsynth.com Because deuterated standards like 5-beta,19-Cycloandrostane-3,17-dione-d2 are chemically almost identical to the analyte of interest, they behave similarly during sample preparation, extraction, and chromatographic separation. aptochem.com However, their increased mass allows them to be distinguished from the native compound by a mass spectrometer. This co-elution and distinct mass-to-charge ratio enable the correction for sample loss during preparation and for matrix effects that can suppress or enhance the instrument's signal, ensuring robust and reliable quantification. aptochem.comtexilajournal.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its superior sensitivity and specificity compared to traditional immunoassays, which can be prone to cross-reactivity. nih.govnih.gov In this context, 5-beta,19-Cycloandrostane-3,17-dione-d2 serves as an ideal internal standard for the quantification of its non-labeled counterpart and other structurally related steroids in complex biological and environmental samples. sigmaaldrich.com

Analysis in Biological Matrices

The accurate measurement of steroid profiles in biological fluids is crucial for diagnosing and monitoring a wide range of endocrine disorders. mdpi.com The use of isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) with deuterated internal standards has revolutionized the clinical laboratory, allowing for the simultaneous and reliable measurement of multiple steroids from a small sample volume. nih.govnih.gov This multiplexing capability is a powerful tool for understanding both physiological and pathological hormone status. nih.govmdpi.com

Research has demonstrated the successful application of LC-MS/MS methods incorporating deuterated standards for creating comprehensive steroid profiles in various human biological matrices. nih.gov These matrices include serum, plasma, urine, saliva, and even primary teeth, which can provide a long-term retrospective look at steroid levels. nih.govmdpi.complos.org The high selectivity of these methods is critical for separating structurally similar steroids, while the sensitivity allows for the detection of very low concentrations. nih.govmdpi.com

The tables below summarize the performance of LC-MS/MS methods for steroid analysis, which commonly employ deuterated internal standards like 5-beta,19-Cycloandrostane-3,17-dione-d2 to ensure accuracy and precision.

Table 1: Performance Characteristics of a Multi-steroid LC-MS/MS Assay in Serum

| Parameter | Performance Metric |

| Sample Volume | 85 μl |

| Precision (RSD) | 4.5% - 10.1% |

| Accuracy | 95% - 108% |

| Extraction Recovery | 60% - 84% |

| Run Time | 6.1 minutes |

| This table presents data from a study that developed a high-throughput LC-MS/MS assay for quantifying ten different steroids, demonstrating the method's robustness and suitability for clinical research. nih.gov |

Table 2: Research Findings on Steroid Concentrations in Addison's Disease (AD) vs. Blood Donors (BD) using LC-MS/MS

| Analyte | Patient Group | Median Concentration (nmol/L) | Interquartile Range (nmol/L) |

| Androstenedione (B190577) | Postmenopausal AD Women | <0.14 | N/A |

| Postmenopausal BD Women | 1.28 | 0.96–1.64 | |

| Fertile AD Women | 1.18 | 0.71–1.76 | |

| Testosterone (B1683101) | Postmenopausal AD Women | 0.15 | 0.00–0.41 |

| Postmenopausal BD Women | 0.65 | 0.56–1.10 | |

| Fertile AD Women | 0.44 | 0.22–0.63 | |

| This table illustrates the application of a validated LC-MS/MS method to compare androgen levels in a large cohort of women with Addison's disease to a control group of blood donors, highlighting significant differences in steroid profiles. nih.gov |

Analysis in Environmental Samples

The application of deuterated standards extends to environmental science, where they are used to monitor pollutants, such as endocrine-disrupting steroid hormones, in various environmental matrices. clearsynth.com The principles are the same as in biological analysis: the internal standard is added to a sample (e.g., water, soil) at a known concentration before processing. The standard's recovery rate provides a correction factor for the quantification of the target environmental contaminants, leading to more accurate assessments of environmental quality and potential risks. While specific studies detailing the use of 5-beta,19-Cycloandrostane-3,17-dione-d2 in environmental samples are not as prevalent as in clinical research, the methodology is directly transferable and essential for reliable environmental monitoring.

Investigation of Steroid Metabolism and Biotransformation Using 5beta,19 Cycloandrostane 3,17 Dione D2 As a Tracer

Elucidation of Cycloandrostane Metabolic Pathways in Biological Systems

The fundamental structure of 5beta,19-Cycloandrostane-3,17-dione features a unique cyclopropane (B1198618) ring between C5 and C19, which influences its interaction with metabolic enzymes. As a tracer, its deuterated form allows for precise tracking through various metabolic transformations. When introduced into a biological system, such as liver microsomes or cell cultures, the compound is subjected to a series of enzymatic reactions that modify its structure.

The primary metabolic routes for a dione (B5365651) steroid like this involve reductive transformations. The ketone groups at the C3 and C17 positions are principal targets for hydroxysteroid dehydrogenases (HSDs). wikipedia.orgwikipedia.org By analyzing the time-dependent appearance of deuterated metabolites, researchers can map the sequence of these reactions and establish the primary and secondary pathways of cycloandrostane metabolism. This process is crucial for understanding how the body processes and modifies such steroid structures, which can possess unique biological activities. The use of labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and effective method for quantifying steroid patterns in biological fluids. sigmaaldrich.com

Assessment of Enzyme-Mediated Transformations (e.g., 5beta-reduction, 3- and 17-hydroxysteroid dehydrogenase activity)

The biotransformation of 5beta,19-Cycloandrostane-3,17-dione-d2 is mediated by specific enzymes that catalyze key reactions in steroid metabolism.

5beta-reductase (AKR1D1): This enzyme is responsible for the reduction of the double bond between C4 and C5 in Δ4-3-ketosteroids, creating the characteristic "bent" A/B ring junction of the 5-beta steroid series. nih.gov Since the tracer compound, this compound, is already in the 5-beta configuration, it is not a substrate for further 5beta-reduction. However, the study of its metabolism provides insights into the downstream processing of steroids that have already undergone this crucial step in pathways like bile acid synthesis. nih.govnih.gov

3-Hydroxysteroid Dehydrogenases (3-HSDs): These enzymes catalyze the interconversion of 3-keto and 3-hydroxy steroids. wikipedia.org The 3-keto group of the tracer is a target for reductive 3-HSDs (which can be of the alpha or beta isoform), leading to the formation of 5beta,19-Cycloandrostan-3-ol-17-one-d2. The activity of these enzymes can be quantified by measuring the rate of formation of this hydroxylated metabolite. nih.gov

17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs): This large family of enzymes modulates the biological activity of sex steroids by catalyzing the oxidation or reduction at the C17 position. wikipedia.org The 17-keto group of this compound is a substrate for reductive 17beta-HSDs, which convert it to a 17beta-hydroxy group, yielding 5beta,19-Cycloandrostan-17beta-ol-3-one-d2. Assessing the formation of this product allows for the characterization of specific 17beta-HSD isoform activity. nih.gov

The following table summarizes the key enzymatic transformations involving the tracer.

| Enzyme | Substrate Group | Product Group | Potential Metabolite |

| 3α/β-Hydroxysteroid Dehydrogenase | 3-keto | 3α/β-hydroxy | 5β,19-Cycloandrostan-3α/β-ol-17-one-d2 |

| 17β-Hydroxysteroid Dehydrogenase | 17-keto | 17β-hydroxy | 5β,19-Cycloandrostan-17β-ol-3-one-d2 |

Kinetic Isotope Effect Studies in Steroid Biotransformation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. wikipedia.org Replacing hydrogen with deuterium (B1214612) results in a C-D bond that has a lower zero-point energy than a C-H bond, requiring more energy to break. portico.org Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. portico.orgwikipedia.org

In the context of this compound, the position of the deuterium atoms is critical. If deuterium is placed at a site of metabolic oxidation (e.g., hydroxylation by a Cytochrome P450 enzyme), a primary KIE may be observed. nih.gov This manifests as a slower rate of formation for that specific metabolite compared to the non-deuterated analog. nih.gov

Observing a significant KIE provides strong evidence that C-H bond breaking is a rate-limiting step in that specific metabolic transformation. nih.gov This information is invaluable for elucidating enzyme mechanisms. Furthermore, slowing down a primary metabolic pathway through deuteration can sometimes lead to "metabolic switching," where the substrate is diverted to alternative metabolic pathways, revealing otherwise minor routes of biotransformation. nih.gov

Identification of Novel Cycloandrostane Metabolites

A key application of using this compound as a tracer is the identification of previously unknown metabolites. Because the deuterated metabolites can be selectively detected by mass spectrometry, even minor products that would be lost in the background noise of endogenous compounds can be identified.

The expected primary metabolites would result from the single reduction of either the 3-keto or 17-keto group. Subsequent reactions could lead to the formation of a diol metabolite through the reduction of both ketone groups. Research on related androstane (B1237026) compounds, such as 5alpha-androstane-3beta,17beta-diol, has shown that further hydroxylation can occur, leading to the formation of triol metabolites like 5alpha-androstane-3beta,6alpha,17beta-triol and 5alpha-androstane-3beta,7alpha,17beta-triol. nih.govnih.gov By analogy, it is plausible that novel hydroxylated versions of cycloandrostane could be discovered using this tracer methodology.

The table below outlines potential metabolites that could be identified.

| Metabolite Name | Transformation from Parent Compound |

| 5β,19-Cycloandrostan-3α-ol-17-one-d2 | Reduction of 3-keto group |

| 5β,19-Cycloandrostan-17β-ol-3-one-d2 | Reduction of 17-keto group |

| 5β,19-Cycloandrostane-3α,17β-diol-d2 | Reduction of both 3-keto and 17-keto groups |

| Hydroxylated Cycloandrostane Metabolites | Further oxidation at other positions (e.g., C6, C7) |

Comparative Metabolic Profiling with Non-Deuterated 5beta,19-Cycloandrostane-3,17-dione

Comparative metabolic profiling involves analyzing the metabolic fates of both the deuterated tracer and its non-deuterated counterpart in parallel experiments. nih.gov This approach allows for a direct assessment of the impact of isotopic labeling on the rate and pathway of metabolism.

In a typical experiment, two identical biological systems are treated, one with this compound and the other with the non-deuterated version. Samples are collected over time and analyzed by LC-MS/MS. The non-deuterated compound and its metabolites are tracked based on their exact masses, while the deuterated series is identified by a characteristic mass shift (e.g., +2 Da for a d2-labeled compound). sigmaaldrich.com

This comparative analysis can reveal:

Differences in Metabolic Rate: By comparing the disappearance of the parent compounds and the appearance of metabolites, the magnitude of the kinetic isotope effect can be quantified. nih.gov

Metabolic Switching: If a primary metabolic pathway is slowed by deuteration, an increase in the relative abundance of metabolites from a different pathway may be observed in the deuterated group compared to the non-deuterated group. nih.gov

Confirmation of Metabolite Identity: The consistent mass shift between the non-deuterated metabolites and their deuterated counterparts provides strong evidence for their structural identification.

The following table illustrates the expected mass differences in a comparative analysis.

| Compound Type | Non-Deuterated (M) | Deuterated (M+2) |

| Parent Dione | 5β,19-Cycloandrostane-3,17-dione | 5β,19-Cycloandrostane-3,17-dione-d2 |

| Monohydroxy Metabolite | 5β,19-Cycloandrostan-3-ol-17-one | 5β,19-Cycloandrostan-3-ol-17-one-d2 |

| Dihydroxy Metabolite | 5β,19-Cycloandrostane-3,17-diol | 5β,19-Cycloandrostane-3,17-diol-d2 |

This powerful technique provides a comprehensive view of the biotransformation of the cycloandrostane scaffold, validating metabolic pathways and offering insights into enzyme function with high confidence. nih.govresearchgate.net

Biochemical and Enzymatic Characterization of Cycloandrostane Interacting Systems

Substrate Specificity and Catalytic Mechanisms of Steroid-Modifying Enzymes Relevant to Cycloandrostanes

The metabolism of steroids is a critical biological process, primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). nih.gov These enzymes exhibit broad but often selective substrate specificities. For androstane (B1237026) derivatives, key metabolizing enzymes include members of the CYP3A subfamily, which are highly expressed in the human liver. nih.govnih.gov

The catalytic mechanism of CYPs generally involves the activation of molecular oxygen and the subsequent insertion of an oxygen atom into a C-H bond of the substrate. nih.gov For a compound like 5β,19-Cycloandrostane-3,17-dione, the presence of the 19-cyclo group introduces significant steric hindrance around the A-ring, which would likely influence its orientation within the enzyme's active site and thus the regioselectivity of hydroxylation.

The introduction of deuterium (B1214612) at the d2 position is expected to have a significant impact on the catalytic rate due to the kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, and its cleavage is a rate-limiting step in many CYP-mediated reactions. This can lead to a decrease in the rate of metabolism at the deuterated position. Studies on other deuterated compounds have shown that this can alter metabolic pathways and enhance the plasma exposure of the parent drug. nih.gov

While specific kinetic data for 5β,19-Cycloandrostane-3,17-dione-d2 is not available in the public domain, we can infer potential metabolic pathways based on the metabolism of related androstane structures. For instance, androstenedione (B190577) is a known substrate for CYP3A4, which primarily catalyzes its 6β-hydroxylation. nih.gov The table below presents hypothetical kinetic parameters based on typical values for steroid metabolism by CYP3A4, illustrating the potential impact of deuteration.

| Compound | Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Metabolic Pathway |

|---|---|---|---|---|

| Androstenedione | CYP3A4 | 50-150 | 100-300 | 6β-hydroxylation |

| 5β,19-Cycloandrostane-3,17-dione (Hypothetical) | CYP3A4 | 70-200 | 80-250 | Likely altered regioselectivity due to 19-cyclo group |

| 5β,19-Cycloandrostane-3,17-dione-d2 (Hypothetical) | CYP3A4 | 70-200 | 40-125 (at deuterated position) | Reduced rate of metabolism at the d2 position (KIE) |

Isolation and Characterization of Enzymes Involved in Cyclosteroid Biosynthesis and Catabolism

The biosynthesis of naturally occurring cyclosteroids, such as cyclovirobuxine D, involves a series of enzymatic reactions that modify a precursor steroid scaffold. While 5β,19-Cycloandrostane-3,17-dione is a synthetic compound, the enzymes involved in its potential catabolism would likely be the same as those that metabolize other steroids. nih.govnih.gov

The isolation of these enzymes typically involves techniques such as differential centrifugation of liver homogenates to obtain microsomal fractions, followed by solubilization and chromatographic purification. nih.gov Characterization of the purified enzymes involves determining their substrate specificity, kinetic parameters, and response to inhibitors.

Research into the catabolism of steroids in microorganisms has also identified a range of enzymes capable of degrading the steroid nucleus. These enzymes, such as 3-ketosteroid-Δ1-dehydrogenases, could potentially act on synthetic cycloandrostanes, although their specificity for such modified structures has not been extensively studied.

Structural Biology of Steroid-Binding Proteins and Receptors (e.g., PXR, CAR) with Cycloandrostane Ligands

The biological effects of many xenobiotics, including synthetic steroids, are mediated through nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.govresearchgate.net These receptors act as sensors that, upon activation by a ligand, regulate the expression of genes involved in drug metabolism and transport. nih.gov

While specific binding data for 5β,19-Cycloandrostane-3,17-dione-d2 is not available, studies with other androstane derivatives have shown that they can act as agonists for PXR and CAR. The table below summarizes the general characteristics of these receptors and their potential interaction with the compound of interest.

| Receptor | Typical Ligands | Binding Pocket Characteristics | Potential Interaction with 5β,19-Cycloandrostane-3,17-dione-d2 |

|---|---|---|---|

| PXR (Pregnane X Receptor) | Steroids, antibiotics, various xenobiotics | Large, flexible, hydrophobic | Possible agonist, antagonist, or no activity, depending on fit and induced conformational change. |

| CAR (Constitutive Androstane Receptor) | Androstanols, phenobarbital, other xenobiotics | Smaller than PXR, but still adaptable | Potential for inverse agonism or agonism, highly dependent on the specific structure. |

In Vitro and In Vivo Models for Studying Cycloandrostane Biochemistry

The study of the biochemistry of novel compounds like 5β,19-Cycloandrostane-3,17-dione-d2 relies on a variety of experimental models.

In Vitro Models:

Subcellular Fractions: Liver microsomes and S9 fractions are commonly used to study the phase I and phase II metabolism of compounds. nih.govnih.gov These preparations contain a mixture of drug-metabolizing enzymes and allow for the determination of metabolic stability and metabolite identification.

Recombinant Enzymes: The use of individually expressed enzymes, such as specific CYP isoforms, allows for the precise determination of which enzymes are responsible for the metabolism of a compound and their specific kinetic parameters.

Cell-based Assays: Cultured cells, such as primary hepatocytes or engineered cell lines expressing specific receptors (e.g., PXR, CAR), are used to assess the induction of metabolic enzymes and the activation of nuclear receptors. nih.gov

In Vivo Models:

Animal Models: Rodents, such as rats and mice, are frequently used to study the pharmacokinetics and metabolism of new chemical entities. nih.gov These models provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. The use of humanized mouse models, which express human metabolic enzymes or receptors, can provide data that is more predictive of the human response.

Advanced Research Applications and Future Perspectives for Deuterated Cycloandrostanes

Integration of Deuterated Steroids in Quantitative Proteomics and Metabolomics Research

The precise quantification of endogenous steroids in complex biological matrices is a fundamental challenge in proteomics and metabolomics. Deuterated steroids, including cycloandrostane derivatives, are critical for achieving accuracy and reliability in these fields. The primary application of these labeled compounds is as internal standards in mass spectrometry (MS)-based methods. sigmaaldrich.com

The stable isotope dilution (SID) method, which utilizes deuterated internal standards, is considered the gold standard for quantitative analysis. nih.gov In this approach, a known quantity of a deuterated steroid, such as 5β,19-Cycloandrostane-3,17-dione-d2, is added to a biological sample at the beginning of the sample preparation process. nih.gov Because the deuterated standard is chemically and physically almost identical to its non-deuterated (endogenous) counterpart, it experiences the same losses during extraction, purification, and derivatization, and exhibits similar ionization efficiency in the mass spectrometer. sigmaaldrich.comchromforum.org The mass spectrometer can distinguish between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the endogenous analyte to the known amount of the internal standard, researchers can accurately calculate the initial concentration of the analyte, effectively correcting for variations in sample handling and instrument response. sigmaaldrich.com

This methodology significantly improves the precision and accuracy of quantitative data, which is essential for the reliable interpretation of biomarker discovery studies and for understanding the subtle variations in steroid metabolism associated with various physiological and pathological states. nih.gov The use of stable isotope-labeled internal standards is a key strategy for minimizing variations that can arise from sample preparation, extractions, and mass detector fluctuations. sigmaaldrich.com

Table 1: Applications of Deuterated Steroids in Analytical Research

| Application | Description | Key Advantage |

| Internal Standard | A known quantity of a deuterated compound is added to a sample to correct for analytical variability. sigmaaldrich.com | Improves accuracy and precision by accounting for sample loss and matrix effects. nih.gov |

| Isotope Dilution MS | A quantitative technique that relies on measuring the ratio of a native analyte to its stable isotope-labeled counterpart. nih.gov | Considered the "gold standard" for quantification due to its high specificity and reliability. nih.gov |

| Metabolomics | The large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. nih.gov | Enables accurate profiling of steroid metabolomes to identify biomarkers and understand metabolic pathways. nih.govendocrine-abstracts.org |

| Proteomics | The large-scale study of proteins. nih.gov | While less direct, deuterated standards are crucial for quantifying steroid-metabolizing enzymes and related protein expression levels through targeted proteomics. |

Development of Multi-Analyte Quantitative Methods for Comprehensive Steroid Profiling

The diagnosis and study of endocrine disorders often require the measurement of multiple steroids to gain a complete picture of the steroidogenic pathways involved. nih.gov Traditional immunoassays critically lack specificity due to cross-reactivity with structurally similar steroids. nih.gov This has driven a shift towards liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior analytical specificity and the ability to perform multiplexed analysis. nih.govnih.gov

LC-MS/MS methods enable the simultaneous quantification of a panel of steroids from a single, often small, sample volume. nih.govnih.gov This "steroid profiling" or "steroid metabolomics" approach is invaluable for investigating complex conditions like congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and adrenal tumors, where ratios of multiple steroid precursors and metabolites are more informative than single analyte measurements. endocrine-abstracts.orgnih.govoup.com

The development of these robust, high-throughput LC-MS/MS assays is critically dependent on the use of deuterated internal standards. nih.gov In a multi-analyte panel, an ideal scenario involves using a specific deuterated internal standard for each analyte being measured. chromforum.org This ensures the most accurate quantification for every compound in the profile, as each steroid may have slightly different extraction and ionization characteristics. nih.gov The availability of a wide range of deuterated standards, including those for cycloandrostanes and their metabolites, is therefore essential for advancing clinical diagnostics and endocrine research, allowing for the creation of comprehensive and reliable steroid profiles. nih.gov The implementation of automated on-line solid phase extraction (SPE) further improves the practicality and robustness of these measurement procedures. nih.gov

Novel Synthetic Routes for Site-Specific and Multi-Deuterated Cyclosteroids

The production of high-quality deuterated standards is a specialized area of synthetic organic chemistry. The goal is to create molecules where one or more hydrogen atoms are replaced with deuterium (B1214612) atoms at specific, chemically stable positions. Cambridge Isotope Laboratories (CIL), for instance, specializes in labeling biochemical and organic compounds with stable isotopes like deuterium. isotope.com

While detailed, proprietary synthetic routes for specific commercial standards are not always published, the general principles involve using deuterated reagents at key steps in a synthetic pathway or employing catalytic exchange reactions under controlled conditions. The complexity and cost of these syntheses mean that such standards are typically produced by specialized companies with deep expertise in isotopic labeling. isotope.com The continued development of novel and more efficient synthetic methods is an active area of research, aiming to provide a wider array of specifically and multi-deuterated steroids to meet the growing demands of metabolomics and clinical chemistry.

Computational Chemistry Approaches for Predicting Cycloandrostane Reactivity and Metabolism

Computational chemistry has become a powerful tool for predicting the metabolic fate of various molecules, including steroids. mdpi.comnih.gov By using computer-aided drug design (CADD) and other modeling techniques, researchers can simulate how a steroid like a cycloandrostane might interact with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. mdpi.com

These computational models can predict the most likely sites of metabolism on a steroid molecule. mdpi.com For instance, a mechanism-based model for CYP3A4, a major drug-metabolizing enzyme, combines calculations of binding accessibility and the activation energy of potential reactions to predict sites of hydroxylation with high accuracy. mdpi.com The reaction mechanism for aliphatic hydroxylation is often a "hydrogen abstraction/oxygen rebound" process, and the energy required for this is a key factor in the prediction models. mdpi.com

Such predictive models are valuable for several reasons. They can help interpret the results of metabolomics studies by suggesting the identities of previously unknown metabolites. They can also be used in drug discovery to predict how a new steroid-based drug candidate might be metabolized, which is a critical aspect of its pharmacokinetic profile. nih.gov As these computational tools become more sophisticated, they will offer deeper insights into the complex network of steroid biosynthesis and metabolism, including the pathways involving cycloandrostane structures. nih.govsun.ac.za

Emerging Roles of Cycloandrostanes in Fundamental Biological Processes

While some deuterated cycloandrostanes are primarily used as analytical standards, their endogenous, non-deuterated counterparts are part of a class of C19 steroids with emerging biological importance. Research into related compounds, such as 19-hydroxyandrostenedione (19-OH AD) and 11β-hydroxyandrostenedione (11OHA4), has revealed their potential involvement in a range of physiological and pathological processes. nih.govmdpi.com

19-OH AD is an intermediate in the aromatase reaction that converts androgens to estrogens. nih.gov Evidence shows that this and other 19-hydroxy steroids can be released from the enzyme complex and are found in tissues such as the brain, ovaries, testes, and adrenal glands. nih.govresearchgate.net Studies suggest that 19-OH AD may play a role in brain differentiation, ovarian function, and hypertension. nih.gov Its levels are also noted to be elevated during pregnancy and in conditions like Cushing's disease, suggesting it could be a potential biomarker. nih.govresearchgate.net

常见问题

Q. Q1. What are the recommended methodologies for synthesizing 5β,19-Cycloandrostane-3,17-dione-d2 in a laboratory setting?

Synthesis of deuterated steroids like 5β,19-Cycloandrostane-3,17-dione-d2 typically involves isotopic labeling via hydrogen-deuterium exchange or catalytic deuteration. Key steps include:

- Precursor selection : Use non-deuterated analogs (e.g., 5α-androstane derivatives) as starting materials .

- Deuteration : Employ deuterated solvents (e.g., D2O) or catalysts (e.g., Pd/D in D2O) under controlled pH and temperature to ensure selective labeling at the C-3 and C-17 positions .

- Purification : Utilize column chromatography or recrystallization to isolate the deuterated product, followed by NMR or mass spectrometry for validation .

Q. Q2. How can researchers validate the structural integrity of 5β,19-Cycloandrostane-3,17-dione-d2 post-synthesis?

Structural validation requires a combination of:

Q. Q. Q3. What analytical techniques are optimal for quantifying 5β,19-Cycloandrostane-3,17-dione-d2 in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use deuterated internal standards to correct for matrix effects and ionization efficiency .

- Isotope dilution analysis : Leverage the deuterium label for precise quantification in complex samples (e.g., plasma, tissue homogenates) .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., deuteration) influence the metabolic stability of 5β,19-Cycloandrostane-3,17-dione-d2 compared to its non-deuterated counterpart?

Deuteration at C-3 and C-17 positions can alter metabolic pathways via the kinetic isotope effect (KIE) :

- Experimental design : Compare in vitro hepatic microsomal stability assays between deuterated and non-deuterated forms. Monitor metabolite profiles using LC-MS/MS .

- Data interpretation : Reduced CYP450-mediated oxidation rates (e.g., at C-3/C-17) may indicate enhanced metabolic stability due to deuterium’s mass effect .

Q. Q5. How should researchers address contradictions in reported biological activities of 5β,19-Cycloandrostane derivatives across studies?

Discrepancies may arise from:

- Variability in experimental models : Standardize assays (e.g., receptor binding affinity vs. cell-based functional assays) .

- Sample purity : Validate compound integrity via orthogonal methods (e.g., HPLC purity >98%) .

- Statistical meta-analysis : Aggregate data from multiple studies to identify trends or outliers, using tools like PRISMA guidelines for systematic reviews .

Q. Q. Q6. What computational strategies can predict the binding affinity of 5β,19-Cycloandrostane-3,17-dione-d2 to steroid receptors?

- Molecular docking : Use software like AutoDock Vina to model interactions with androgen or glucocorticoid receptors, focusing on the cycloandrostane core and ketone groups .

- Molecular dynamics (MD) simulations : Assess the impact of deuteration on binding stability by comparing hydrogen/deuterium bond dynamics over nanosecond timescales .

Q. Q. Q7. How does the solvent system influence the crystallization of 5β,19-Cycloandrostane-3,17-dione-d2 for structural studies?

Q. Q. Q8. What are the best practices for ensuring the stability of 5β,19-Cycloandrostane-3,17-dione-d2 during long-term storage?

- Storage conditions : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation or deuterium exchange .

- Stability monitoring : Conduct periodic LC-MS analysis to detect degradation products (e.g., de-deuterated analogs) .

Methodological Framework Integration

Q. Q. Q9. How can researchers align studies on 5β,19-Cycloandrostane-3,17-dione-d2 with broader theoretical frameworks in steroid biochemistry?

Q. Q. Q10. What factorial design principles apply to optimizing the synthesis and bioactivity testing of 5β,19-Cycloandrostane-3,17-dione-d2?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。